3-Butenamide
Overview
Description
Synthesis Analysis
3-Butenamide and its derivatives can be synthesized through various methods. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide was described by Valcavi, involving the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C (Valcavi, 1974). Furthermore, Lenko et al. (2023) discussed the synthesis of 1,3-butadiynamides, ethynylogous variants of ynamides, and their use as precursors for complex molecular scaffolds (Lenko et al., 2023).
Molecular Structure Analysis
The molecular structure of 3-Butenamide derivatives plays a crucial role in determining their reactivity and applications. The molecular structure and electronic properties of 1,3-butadiynamides have been explored, highlighting their unique helical twisted frontier molecular orbitals (Hel-FMOs) (Lenko et al., 2023).
Chemical Reactions and Properties
3-Butenamide derivatives exhibit diverse chemical reactivities. Himbert and Schlindwein (1992) studied the thermally induced intramolecular reactions of 2-methyl-2,3-butadienamides, demonstrating their ability to undergo Diels-Alder reactions and form various cyclic structures (Himbert & Schlindwein, 1992). Additionally, Doan et al. (2016) explored the optical, electrochemical, and thermal properties of a ynamide compound derived from 1,3-butadiyne-1,4-diamide, highlighting its potential in polymerization processes (Doan et al., 2016).
Physical Properties Analysis
The physical properties of 3-Butenamide derivatives can vary significantly. For example, Mikhlina et al. (2013) investigated two crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, revealing differences in crystal color and luminescence based on molecular interactions (Mikhlina et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Butenamide derivatives are influenced by their molecular structure and reactivity. For example, the study by Himbert and Schlindwein (1992) on 2-methyl-2,3-butadienamides provides insight into the chemoselectivity and reaction velocity of their intramolecular Diels-Alder reactions (Himbert & Schlindwein, 1992).
Scientific Research Applications
Cancer Research : 3-Butenamide is utilized in cancer research to explore fundamental mechanisms and enhance methods for cancer prevention, diagnosis, and treatment (Workman et al., 2010).
Synthesis of Nitrogen Heterocycles : It is used in the synthesis of nitrogen heterocycles through amide-directed hydrocarbonylation catalyzed by rhodium complexes (Ojima, Korda, & Shay, 1991).
Antiarthritic Prodrug : 3-Butenamide serves as a new prodrug for an antiarthritic agent, with effective absorption after oral administration in rats (Patterson, Cheung, & Ernest, 1992).
Herbicide Research : In herbicide research, 3-butenanilide inhibits photosystem II electron transport in plants (Eilers et al., 1992).
Corrosion Inhibition : This compound can inhibit corrosion of low carbon steel in hydrochloric acid solution (Khalifa & Abdallah, 2011).
Anionic Polymerization : 3-Butenamide is involved in anionic polymerization, giving poly(2-methyl-α-alanine) through isomerization of the allyl group and proton transfer from the amide group (Ragazzini, Vandi, & Campadelli, 1970).
Drug Discovery Tool : It is mentioned in the context of drug research as a potential tool for drug discovery (Drews, 2000).
Antimicrobial and Antileishmanial Activity : Zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide exhibit good antimicrobial and antileishmanial activity (Khan et al., 2021).
Formation in Cooked Foods : 3-Butenamide is an intermediate in the formation of acrylamide through the Maillard reaction in certain cooked foods (Stadler et al., 2003).
Microwave Synthesis : Microwave irradiation assists in synthesizing butenamides, which have biological activities and applications in medicine and industry (Abdallah & Hefny, 2011).
Metabolism Studies : 3-Butenamide is metabolized into four products in rabbits and rats, with implications for human metabolism studies (Canonica, Manitto, Valcavi, & Zonta Bolego, 1968).
Safety And Hazards
Future Directions
There is limited information available on the future directions of 3-Butenamide1112. However, one study reported improved symptoms following bumetanide treatment in children aged 3 to 6 years with autism spectrum disorder12.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
but-3-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZJHFBQXYTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337280 | |
Record name | 3-Butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenamide | |
CAS RN |
28446-58-4 | |
Record name | 3-Butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.